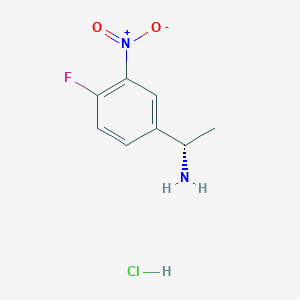

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride

Description

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride is a chiral amine hydrochloride salt featuring a 4-fluoro-3-nitrophenyl substituent. The S-configuration of the amine center is critical for enantioselective interactions in biological or catalytic systems. The hydrochloride salt enhances aqueous solubility, improving bioavailability for pharmaceutical applications.

Properties

IUPAC Name |

(1S)-1-(4-fluoro-3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.ClH/c1-5(10)6-2-3-7(9)8(4-6)11(12)13;/h2-5H,10H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCPKYLJJJWOSJ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride typically involves the following steps:

Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to introduce the nitro group at the meta position relative to the fluorine atom.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.

Salt Formation: The (S)-enantiomer is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are employed to maximize

Biological Activity

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride is a chiral amine compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings, including enzyme inhibition, antibacterial properties, and structure-activity relationships.

Chemical Structure and Properties

The compound features a fluorine atom and a nitro group attached to a phenyl ring, with an ethanamine moiety. The presence of these functional groups significantly influences its biological properties. The hydrochloride salt form enhances solubility, making it suitable for various biological assays.

| Property | Details |

|---|---|

| Molecular Formula | C8H10ClFN2O2 |

| Molecular Weight | 220.63 g/mol |

| CAS Number | 2193051-91-9 |

| Stereochemistry | (S)-enantiomer |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly bacterial topoisomerases. In a study involving various compounds, it was found that similar derivatives exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from Escherichia coli, suggesting the potential of this compound in antibacterial applications .

Antibacterial Activity

The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Testing methods such as agar disc diffusion have been employed to evaluate its effectiveness. Notably, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values indicating strong antibacterial properties:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | <100 nM |

| Methicillin-resistant S. aureus (MRSA) | 11 nM |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Variations in the chemical structure, such as the position of the nitro group or the presence of different substituents on the phenyl ring, can significantly affect its pharmacological profile.

For example, compounds with electron-withdrawing groups generally exhibited enhanced activity against certain bacterial strains compared to those with electron-donating groups. This indicates that fine-tuning the molecular structure can optimize biological efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Efficacy : A study reported that derivatives of this compound showed significant antibacterial effects against both S. aureus and E. coli, with MIC values indicating effectiveness at low concentrations .

- Dual Enzyme Inhibition : Compounds structurally related to this compound were tested for dual inhibition of bacterial topoisomerases, demonstrating potential for treating infections caused by resistant bacteria .

Scientific Research Applications

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride exhibits notable biological activity, making it a candidate for various pharmacological applications.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, particularly bacterial topoisomerases. Studies have shown that derivatives exhibit low nanomolar inhibition against DNA gyrase and topoisomerase IV from Escherichia coli, suggesting potential antibacterial applications.

Antibacterial Properties

The compound has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Testing methods such as agar disc diffusion have been employed to evaluate its effectiveness. The following table summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | <100 nM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |

These findings indicate that this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in chemical structure can significantly affect pharmacological profiles. For example, compounds with electron-withdrawing groups generally exhibit enhanced activity against specific bacterial strains compared to those with electron-donating groups.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound in drug development:

- Antibacterial Efficacy: Research has shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness at low concentrations.

- Dual Enzyme Inhibition: Compounds structurally related to this compound were tested for dual inhibition of bacterial topoisomerases, demonstrating potential for treating infections caused by resistant bacteria.

Comparison with Similar Compounds

(1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine Hydrochloride

- Structure : Methyl group at the 2-position instead of nitro at 3-position.

- Molecular Formula : C₉H₁₃ClFN .

- Molecular Weight : 189.66 g/mol .

- Key Differences: Electron Effects: Methyl is electron-donating, increasing electron density on the aromatic ring, whereas nitro is electron-withdrawing. This alters reactivity in electrophilic substitutions. Lipophilicity: Methyl may enhance membrane permeability compared to the polar nitro group. Safety: No explicit hazard statements listed, suggesting a safer profile than nitro-containing analogs .

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine Hydrochloride

- Structure : Naphthalene ring replaces benzene, increasing aromatic bulk.

- Steric Effects: Larger structure may hinder binding in sterically constrained active sites compared to the smaller phenyl analog. Synthesis Complexity: Naphthalene derivatives often require multi-step syntheses, impacting scalability .

1-(4-Fluoro-3-methoxyphenyl)-1H-pyrazol-3-amine Hydrochloride

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethan-1-amine Hydrochloride

1-(2-Amino-6-nitrophenyl)ethanone

- Structure : Nitro at 6-position; ketone instead of amine.

- Molecular Formula : C₈H₈N₂O₃ .

- Molecular Weight : 180.16 g/mol .

- Key Differences :

- Positional Isomerism : Nitro at 6-position vs. 3-position in the target compound; positional isomers often exhibit divergent reactivity and toxicity.

- Safety : Toxicological data are incomplete, warranting caution in handling nitroaromatics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (S)-1-(4-fluoro-3-nitrophenyl)ethan-1-amine hydrochloride, and how are intermediates purified?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the aromatic nitro precursor. For example, nucleophilic substitution on 4-fluoro-3-nitrobenzene derivatives followed by chiral resolution of the amine intermediate (e.g., via enzymatic resolution or chiral auxiliaries). Purification often employs column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol . Recrystallization in ethanol or acetonitrile is used to isolate the hydrochloride salt .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry. Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, while the chiral amine proton shows splitting consistent with (S)-configuration .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHClFNO).

- UV/Vis Spectroscopy : The nitro group exhibits absorption near λ = 255 nm, correlating with electronic transitions in nitroaromatics .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate ≥5-year integrity under these conditions, with periodic HPLC monitoring recommended to detect decomposition (e.g., nitro group reduction or hydrolysis) .

Advanced Research Questions

Q. How can enantiomeric purity be determined for chiral amines like this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA or IB column with hexane/isopropanol (90:10) mobile phase. Retention times differentiate (S)- and (R)-enantiomers, with ≥99% enantiomeric excess (ee) required for pharmacological studies .

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)) induce split signals for enantiomers in H NMR .

Q. What strategies optimize the reduction of the nitro group in this compound while preserving stereochemistry?

- Methodology : Catalytic hydrogenation (H, Pd/C) or transfer hydrogenation (NaBH/NiCl) under mild conditions (25–50°C, 1–3 atm) selectively reduces the nitro group to an amine. Acidic conditions (HCl/EtOH) prevent racemization. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate) .

Q. How does pH affect the stability of the hydrochloride salt in aqueous solutions?

- Methodology : Conduct accelerated stability testing at pH 2–9 (buffered solutions, 40°C). HPLC analysis reveals degradation products (e.g., free amine at pH >7 or nitroso derivatives under acidic conditions). Optimal stability is observed at pH 4–6, with <5% degradation over 30 days .

Q. What challenges arise during large-scale purification, and how are they addressed?

- Challenges : Column chromatography is impractical for scale-up; residual solvents (e.g., DCM) may persist.

- Solutions : Switch to recrystallization in ethanol/water (80:20) for high recovery (≥90%). Use wiped-film evaporation for solvent removal, ensuring residual levels <0.1% (ICH guidelines) .

Data Contradictions and Resolutions

- Purity Discrepancies : Evidence reports 95% vs. 97% purity. This arises from differing analytical methods (HPLC vs. NMR). Resolve by cross-validating with orthogonal techniques (e.g., elemental analysis).

- Stereochemical Stability : Some protocols report racemization during nitro reduction , while others maintain configuration . Use low-temperature hydrogenation and avoid basic conditions to mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.